

# Introduction: The Structural Elucidation of a Novel Heterocycle

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## Compound of Interest

Compound Name: Oxepane-4-carboxylic acid

CAS No.: 933747-23-0

Cat. No.: B1425426

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**Oxepane-4-carboxylic acid** (C<sub>7</sub>H<sub>12</sub>O<sub>3</sub>, Molar Mass: 144.17 g/mol) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a seven-membered oxepane ring coupled with a carboxylic acid moiety, presents a versatile scaffold for creating complex molecules with potential therapeutic applications, particularly in targeting central nervous system and metabolic diseases.[3] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential.

This guide provides an in-depth analysis of the expected spectroscopic data for **Oxepane-4-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally derived spectra for this specific compound are not widely published, this document synthesizes data from predictive models and established principles for analogous functional groups. The methodologies and interpretations are presented from the perspective of an application scientist, focusing on the causality behind experimental choices and the logic of spectral interpretation to provide a trustworthy and authoritative resource for researchers.

## Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is crucial for assigning spectroscopic signals. The structure and IUPAC numbering scheme for **Oxepane-4-carboxylic acid** are presented below. The carboxylic acid carbon is designated C1', and the protons are labeled according to the carbon to which they are attached.

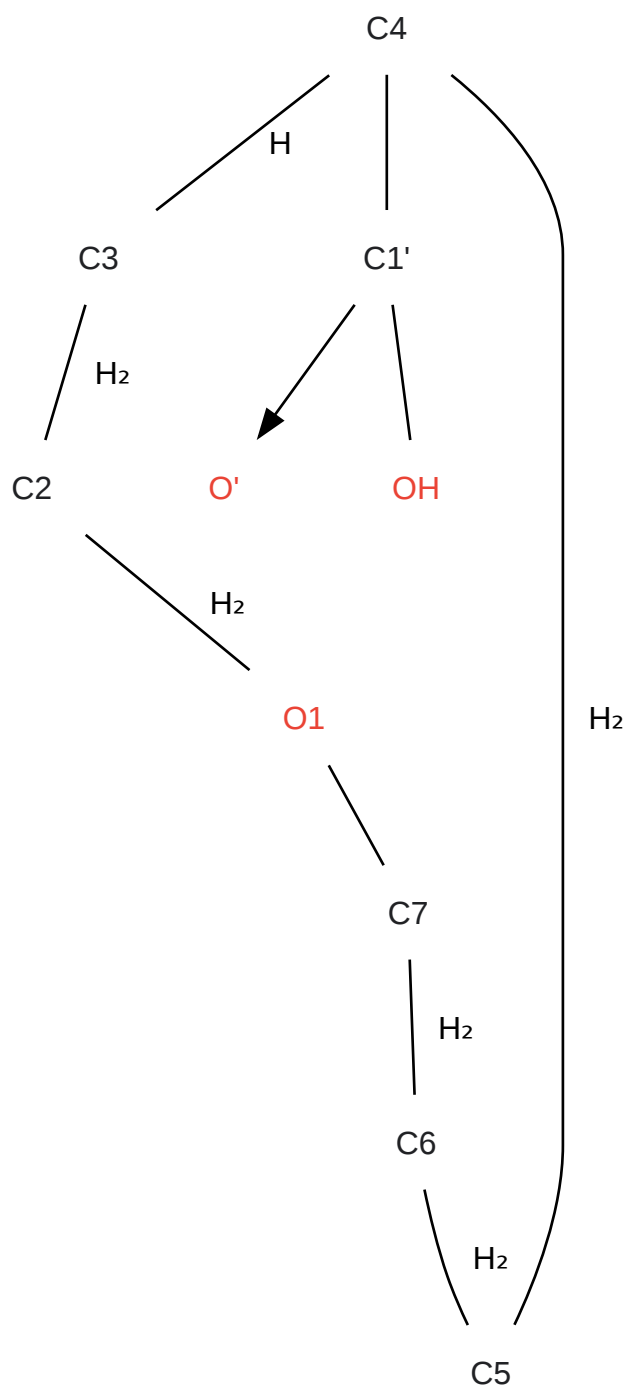


Fig. 1: Structure of Oxepane-4-carboxylic acid

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Caption: Structure of **Oxepane-4-carboxylic acid** with atom numbering.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

## <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Environment

**Theoretical Principles & Expected Spectrum** The <sup>1</sup>H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration). For **Oxepane-4-carboxylic acid**, we anticipate six distinct signals from the aliphatic protons and one from the carboxylic acid proton.

- **Carboxylic Acid Proton (H-OOC):** This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the 10-12 ppm range, due to strong hydrogen bonding and the electronegativity of the adjacent oxygens.<sup>[4]</sup>
- **Methine Proton (H4):** The proton at the C4 position is adjacent to the electron-withdrawing carboxylic acid group, shifting it downfield relative to other aliphatic protons. It will appear as a multiplet due to coupling with the four neighboring protons on C3 and C5.
- **Protons Adjacent to Ether Oxygen (H2, H7):** These methylene protons are deshielded by the electronegative oxygen atom and are expected to resonate at approximately 3.5-4.0 ppm. Their signals will likely be complex multiplets due to coupling with protons on C3 and C6.
- **Aliphatic Methylene Protons (H3, H5, H6):** These protons are in a standard alkane-like environment and are expected to appear in the upfield region, typically between 1.5 and 2.2 ppm. Their signals will be complex and overlapping multiplets.

Data Summary: Predicted <sup>1</sup>H NMR

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
COOH	10.0 - 12.0	broad singlet	1H
H2, H7	3.5 - 4.0	multiplet	4H
H4	2.5 - 3.0	multiplet	1H

| H3, H5, H6 | 1.5 - 2.2 | multiplet | 6H |

#### Experimental Protocol: $^1\text{H}$ NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **Oxepane-4-carboxylic acid** in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical;  $\text{DMSO-d}_6$  is often preferred for carboxylic acids to ensure the acidic proton is observable.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe to the sample.
- **Acquisition Parameters:**
  - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
  - **Spectral Width:** 0-16 ppm.
  - **Acquisition Time:** ~2-3 seconds.
  - **Relaxation Delay (d1):** 1-5 seconds. A longer delay ensures quantitative integration.
  - **Number of Scans:** 16-64 scans, depending on sample concentration.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

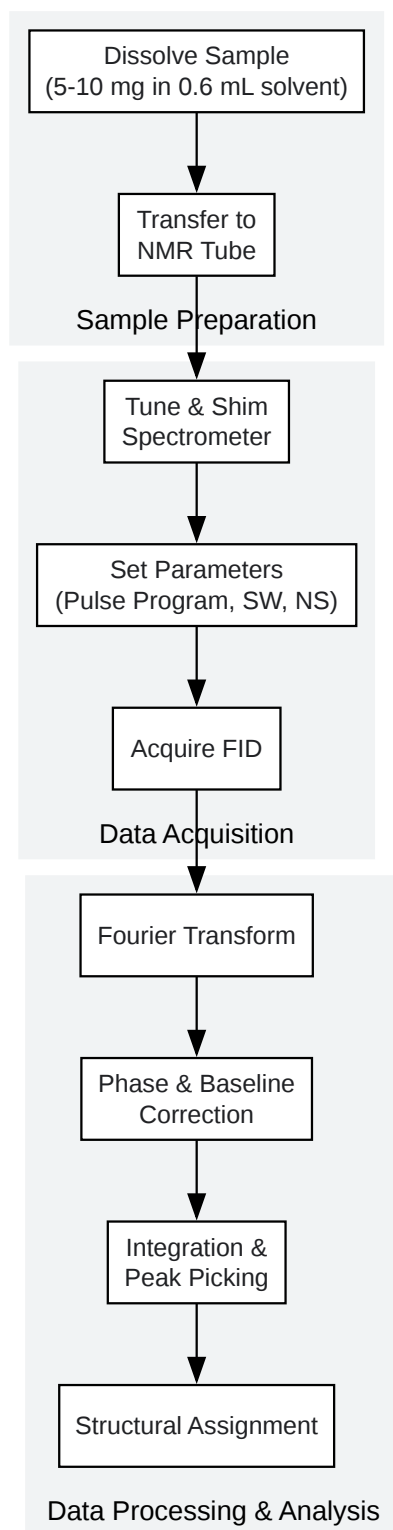


Fig. 2: General NMR Workflow

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Caption: A typical experimental workflow for NMR data acquisition.

## <sup>13</sup>C NMR Spectroscopy: The Carbon Backbone

**Theoretical Principles & Expected Spectrum** The proton-decoupled <sup>13</sup>C NMR spectrum reveals each unique carbon atom as a single peak. The chemical shift is indicative of the carbon's hybridization and electronic environment.

- **Carbonyl Carbon (C1')**: The carboxylic acid carbonyl carbon is significantly deshielded and is expected to appear between 170-185 ppm.[5]
- **Carbons Adjacent to Ether Oxygen (C2, C7)**: These carbons are deshielded by the oxygen and will resonate in the typical C-O region of 60-80 ppm.[6]
- **Methine Carbon (C4)**: This carbon, attached to the carboxyl group, will be moderately deshielded.
- **Aliphatic Carbons (C3, C5, C6)**: These carbons will be found in the upfield aliphatic region, typically 20-40 ppm.

Data Summary: Predicted <sup>13</sup>C NMR

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
<b>C1' (C=O)</b>	<b>170 - 185</b>
C2, C7	60 - 80
C4	40 - 55

| C3, C5, C6 | 20 - 40 |

Experimental Protocol: <sup>13</sup>C NMR Acquisition

- **Sample Preparation**: Use the same sample prepared for <sup>1</sup>H NMR. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of <sup>13</sup>C.
- **Instrument Setup**: Use a 400 MHz (or higher) spectrometer, ensuring the broadband probe is tuned to the <sup>13</sup>C frequency.

- Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
  - Spectral Width: 0-220 ppm.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.
- Data Processing: Similar to  $^1\text{H}$  NMR, apply Fourier transformation, phasing, and baseline correction. Reference the spectrum to the deuterated solvent signal (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

Theoretical Principles & Expected Spectrum FT-IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of **Oxepane-4-carboxylic acid** will be dominated by features of the carboxylic acid and the ether.

- O-H Stretch (Carboxylic Acid): The most characteristic peak for a carboxylic acid is an extremely broad absorption band from approximately  $3300\text{ cm}^{-1}$  down to  $2500\text{ cm}^{-1}$ .<sup>[4][7]</sup> This broadening is a result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths.<sup>[8]</sup>
- C-H Stretch (Aliphatic): Sharp peaks just below  $3000\text{ cm}^{-1}$  (typically  $2950\text{-}2850\text{ cm}^{-1}$ ) corresponding to the  $\text{sp}^3$  C-H bonds of the oxepane ring.<sup>[9]</sup>
- C=O Stretch (Carbonyl): A very strong and sharp absorption between  $1760\text{-}1690\text{ cm}^{-1}$ . For a saturated, dimerized carboxylic acid, this peak is typically found near  $1710\text{ cm}^{-1}$ .<sup>[4][7]</sup>
- C-O Stretch (Acid & Ether): The C-O single bond stretches will appear in the fingerprint region. An intense band between  $1320\text{-}1210\text{ cm}^{-1}$  is characteristic of the C-O stretch of the

carboxylic acid, while the C-O-C stretch of the ether will appear around 1150-1085  $\text{cm}^{-1}$ .<sup>[7]</sup>  
<sup>[10]</sup>

Data Summary: Expected IR Absorptions

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )	Intensity
<b>O-H (Carboxylic Acid)</b>	<b>3300 - 2500</b>	<b>Strong, Very Broad</b>
C-H (Aliphatic)	2950 - 2850	Medium-Strong, Sharp
C=O (Carbonyl)	1725 - 1700	Very Strong, Sharp
C-O (Acid)	1320 - 1210	Strong

| C-O (Ether) | 1150 - 1085 | Strong |

Experimental Protocol: FT-IR (ATR) Acquisition

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid **Oxepane-4-carboxylic acid** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Ensure the FT-IR spectrometer is purged and a background spectrum has been collected.
- **Acquisition:** Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

## Mass Spectrometry (MS)

Theoretical Principles & Expected Spectrum Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio ( $m/z$ ) of the ionized molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula.

- **Molecular Ion (M<sup>+</sup>):** For **Oxepane-4-carboxylic acid**, the monoisotopic mass is 144.07864 Da.[\[11\]](#) In electrospray ionization (ESI), common adducts would be [M+H]<sup>+</sup> at m/z 145.0859, [M+Na]<sup>+</sup> at m/z 167.0679, or [M-H]<sup>-</sup> at m/z 143.0714.[\[11\]](#)
- **Fragmentation:** The molecular structure suggests several predictable fragmentation pathways. The most common fragmentation for carboxylic acids involves the loss of the hydroxyl group ( $\cdot\text{OH}$ , 17 Da) or the entire carboxyl group ( $\cdot\text{COOH}$ , 45 Da). Alpha-cleavage adjacent to the ether oxygen is also a likely fragmentation route.

## Data Summary: Expected Mass Spectrometry Peaks

Ion	Formula	Predicted m/z (HRMS)	Interpretation
[M-H] <sup>-</sup>	C <sub>7</sub> H <sub>11</sub> O <sub>3</sub> <sup>-</sup>	143.0714	Deprotonated molecule (Negative ESI)
[M+H] <sup>+</sup>	C <sub>7</sub> H <sub>13</sub> O <sub>3</sub> <sup>+</sup>	145.0859	Protonated molecule (Positive ESI)
[M+Na] <sup>+</sup>	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub> Na <sup>+</sup>	167.0679	Sodium adduct (Positive ESI)
[M-H <sub>2</sub> O] <sup>+</sup>	C <sub>7</sub> H <sub>11</sub> O <sub>2</sub> <sup>+</sup>	127.0759	Loss of water from [M+H] <sup>+</sup>

| [M-COOH]<sup>+</sup> | C<sub>6</sub>H<sub>11</sub>O<sup>+</sup> | 99.0810 | Loss of carboxyl radical |

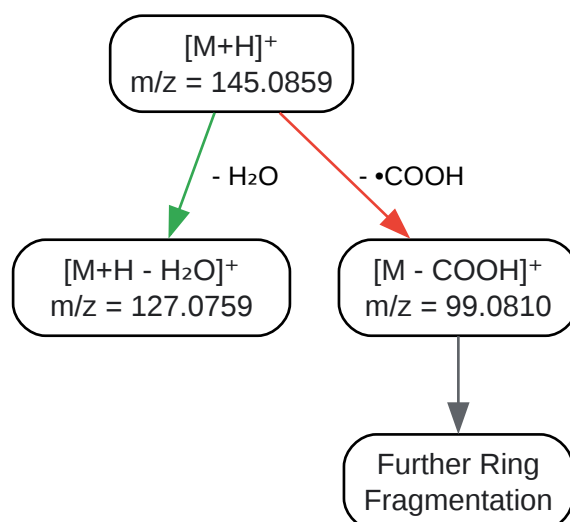


Fig. 3: Proposed ESI+ Fragmentation

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Caption: Key proposed fragmentation pathways in positive ion mode MS.

#### Experimental Protocol: ESI-MS Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap). Calibrate the instrument using a known standard.
- Acquisition: Infuse the sample solution into the ESI source at a low flow rate (5-10  $\mu\text{L}/\text{min}$ ).
  - Ionization Mode: ESI positive and/or negative.
  - Mass Range: Scan from  $m/z$  50 to 500.
  - Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.
- Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Use the instrument software to calculate the elemental composition from the

high-resolution mass.

## Conclusion

The comprehensive spectroscopic analysis of **Oxepane-4-carboxylic acid** relies on the synergistic interpretation of NMR, IR, and MS data. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra define the complete carbon-hydrogen framework. FT-IR spectroscopy provides rapid confirmation of the critical carboxylic acid and ether functional groups through their characteristic vibrational modes. Finally, high-resolution mass spectrometry confirms the elemental composition and offers insights into the molecule's stability and fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important synthetic building block.

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